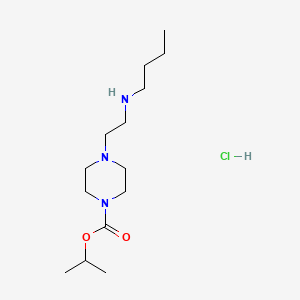
1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, isopropyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, isopropyl ester, hydrochloride is a chemical compound with a complex structure It is part of the piperazine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and other industrial fields
Preparation Methods
The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, isopropyl ester, hydrochloride typically involves multiple steps:
-
Synthetic Routes and Reaction Conditions
- The synthesis begins with the preparation of the piperazine ring, which is then functionalized with a butylamino group.
- The next step involves the esterification of the carboxylic acid group with isopropyl alcohol.
- Finally, the compound is converted to its hydrochloride salt form to enhance its stability and solubility.
-
Industrial Production Methods
- Industrial production often employs batch or continuous flow processes to ensure high yield and purity.
- Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the synthesis.
Chemical Reactions Analysis
1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, isopropyl ester, hydrochloride undergoes various chemical reactions:
-
Types of Reactions
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule.
-
Common Reagents and Conditions
- Oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reducing agents like lithium aluminum hydride.
- Substitution reactions often use reagents like alkyl halides or acyl chlorides.
-
Major Products
- The products of these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the piperazine ring or the ester group.
Scientific Research Applications
1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, isopropyl ester, hydrochloride has several scientific research applications:
-
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential as a bioactive compound.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
- Used in drug development and screening processes.
-
Industry
- Applied in the formulation of agrochemicals and other industrial products.
- Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, isopropyl ester, hydrochloride involves its interaction with molecular targets:
-
Molecular Targets
- The compound may interact with specific receptors or enzymes in the body.
- It can modulate the activity of neurotransmitters or other signaling molecules.
-
Pathways Involved
- The exact pathways depend on the specific application, but they often involve modulation of cellular signaling or metabolic processes.
Comparison with Similar Compounds
1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, isopropyl ester, hydrochloride can be compared with other similar compounds:
-
Similar Compounds
1-Piperazinecarboxylic acid, ethyl ester: Similar structure but different ester group.
1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester: Different functional groups leading to varied applications.
-
Uniqueness
- The presence of the butylamino group and isopropyl ester makes this compound unique in its reactivity and potential applications.
- Its hydrochloride form enhances its stability and solubility, making it more suitable for certain applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
24269-67-8 |
|---|---|
Molecular Formula |
C14H30ClN3O2 |
Molecular Weight |
307.86 g/mol |
IUPAC Name |
propan-2-yl 4-[2-(butylamino)ethyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H29N3O2.ClH/c1-4-5-6-15-7-8-16-9-11-17(12-10-16)14(18)19-13(2)3;/h13,15H,4-12H2,1-3H3;1H |
InChI Key |
HJMJFRKJWCEFHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCN1CCN(CC1)C(=O)OC(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















